Caffeine citrate

Overview

Description

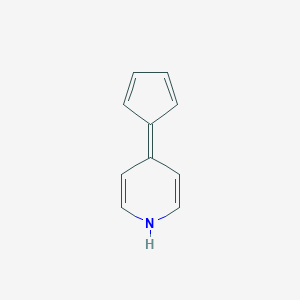

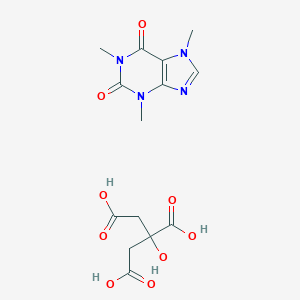

Caffeine, citrated, is a compound formed by the combination of caffeine and citric acid. It is commonly used in the medical field, particularly for treating apnea in premature infants. Caffeine, a central nervous system stimulant, is well-known for its presence in coffee, tea, and various energy drinks. When combined with citric acid, it forms caffeine citrate, which is more soluble in water and thus easier to administer in medical settings .

Mechanism of Action

Target of Action

Caffeine citrate, a methylxanthine class drug, primarily targets the adenosine receptors in the central nervous system . These receptors, namely A1, A2a, A2b, and A3, play a crucial role in various physiological processes .

Mode of Action

This compound acts as an antagonist to all four adenosine receptor subtypes . It competitively binds to the receptors for adenosine A1 and A2A, causing inhibition . The stimulating effects of caffeine, particularly its ability to combat drowsiness, are specifically related to the antagonism of the A2a receptor .

Biochemical Pathways

This compound affects several biochemical pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline . This metabolic process involves the phenotyping of cytochrome P450 1A2 (CYP1A2) .

Pharmacokinetics

This compound exhibits specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is almost completely metabolized in the liver by the cytochrome P-450 enzyme system, primarily to paraxanthine, and also to theobromine and theophylline . The plasma half-life in adults is about 2 - 8 hours .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It stimulates the respiratory centers in the brain , which is beneficial in preventing and treating apnea and bronchopulmonary dysplasia in newborns . High doses of caffeine can have adverse effects on the developing brain, increase cerebral injury, and affect motor performance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, lifestyle factors such as smoking can affect caffeine pharmacokinetics . Furthermore, the presence of caffeine in environmental concentrations can induce mild behavioral effects at low, albeit realistic levels .

Biochemical Analysis

Biochemical Properties

Caffeine citrate interacts with various biomolecules, notably adenosine receptors. It demonstrates antagonism of all 4 adenosine receptor subtypes (A1, A2a, A2b, A3) in the central nervous system . Caffeine’s effects on alertness and combatting drowsiness are specifically related to the antagonism of the A2a receptor . Additionally, this compound has been found to have strong effects as a combination drug in inducing G0/G1 cell-cycle arrest, subsequently suppressing cell proliferation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound improves airway function in asthma, increasing forced expiratory volume (FEV1) by 5% to 18%, with this effect lasting for up to four hours .

Molecular Mechanism

The mechanism of action of this compound is identical to that of caffeine base as the citrate counter ion dissociates in water . It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. One study measured diaphragmatic activity in 30 preterm infants 30 minutes before (baseline) to 3 hours after administration a loading dose of 10 mg/kg IV of caffeine base. Caffeine produced a rapid and sustained increase in diaphragmatic activity and tidal volume in preterm infants .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, extremely premature neonates with a lower birth weight may require a higher weight-based caffeine dosing due to their higher weight-adjusted clearance and shorter half-lives .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is almost exclusively metabolized in the liver by the cytochrome P-450 enzyme system to the main product paraxanthine and the additional products theobromine and theophylline .

Preparation Methods

Synthetic Routes and Reaction Conditions

Caffeine citrate is prepared by combining anhydrous caffeine with citric acid monohydrate and sodium citrate dihydrate. The reaction typically involves dissolving caffeine in water, followed by the addition of citric acid and sodium citrate. The mixture is then heated to ensure complete dissolution and reaction, resulting in the formation of this compound cocrystals .

Industrial Production Methods

In industrial settings, the preparation of this compound involves similar steps but on a larger scale. The process includes precise control of temperature, pH, and concentration to ensure the purity and stability of the final product. The use of buffer solutions, such as citrate-sodium citrate, helps maintain the pH within a specific range, ensuring the stability of the this compound solution .

Chemical Reactions Analysis

Types of Reactions

Caffeine citrate undergoes various chemical reactions, including:

Oxidation: Caffeine can be oxidized to form various metabolites, such as theobromine and paraxanthine.

Reduction: Although less common, caffeine can undergo reduction under specific conditions.

Substitution: Caffeine can participate in substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride can be used under controlled conditions.

Substitution: Strong nucleophiles such as sodium methoxide can facilitate substitution reactions.

Major Products Formed

Oxidation: Theobromine, paraxanthine, and other methylxanthine derivatives.

Reduction: Reduced forms of caffeine, though less common.

Substitution: Various substituted xanthine derivatives.

Scientific Research Applications

Caffeine citrate has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying the behavior of xanthines and their derivatives.

Biology: Investigated for its effects on cellular metabolism and signaling pathways.

Medicine: Widely used in neonatal care for treating apnea of prematurity. It is also studied for its potential neuroprotective effects and its role in pain management.

Industry: Utilized in the formulation of various pharmaceutical products and as an additive in certain beverages

Comparison with Similar Compounds

Similar Compounds

Theophylline: Another methylxanthine used for respiratory conditions but with a narrower therapeutic window.

Theobromine: Found in chocolate, it has milder stimulant effects compared to caffeine.

Paraxanthine: A metabolite of caffeine with similar stimulant properties

Uniqueness of Caffeine Citrate

This compound is unique due to its enhanced solubility and ease of administration, making it particularly suitable for medical applications. Its ability to stimulate the central nervous system and respiratory centers more effectively than other methylxanthines makes it the preferred choice for treating apnea of prematurity .

Properties

IUPAC Name |

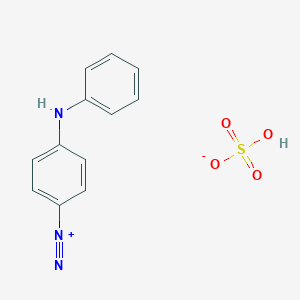

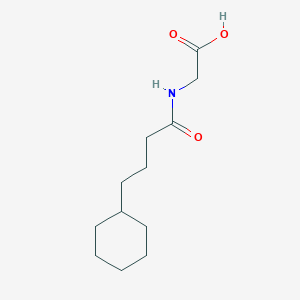

2-hydroxypropane-1,2,3-tricarboxylic acid;1,3,7-trimethylpurine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O2.C6H8O7/c1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;7-3(8)1-6(13,5(11)12)2-4(9)10/h4H,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCQXSQPPHJPGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5046938 | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69-22-7 | |

| Record name | Caffeine citrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Caffeine, citrated [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000069227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Caffeine, citrated | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, mixt. with 3,7-dihydro-1,3,7-trimethyl-1H-purine-2,6-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.125.472 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CAFFEINE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U26EO4675Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does caffeine citrate exert its therapeutic effect in managing apnea of prematurity?

A: this compound primarily acts as an adenosine receptor antagonist. [, , ] It competitively binds to adenosine A1 and A2A receptors, effectively inhibiting their activation. [] This inhibition leads to several downstream effects that contribute to its therapeutic benefits in AOP:

- Stimulation of the Central Nervous System: this compound stimulates the central respiratory drive, enhancing the regularity of breathing. [, , , ]

- Increased Respiratory Drive: this compound stimulates respiratory centers in the brain, leading to an increase in respiratory rate and minute volume. [, , ]

- Improved Diaphragmatic Activity: Research suggests that this compound enhances the electrical activity of the diaphragm, the primary muscle responsible for breathing. [] This leads to more efficient and forceful breaths.

- Enhanced Pulmonary Function: Studies indicate that this compound can improve lung function in preterm infants, contributing to better oxygenation and ventilation. [, , , ]

Q2: Does this compound impact cytokine profiles in preterm infants with apnea?

A: Research suggests that the preventive use of this compound in preterm infants with apnea may lead to a reduction in the levels of certain cytokines, such as IL-6 and IL-8. [] These cytokines are associated with inflammation and may contribute to the development of bronchopulmonary dysplasia (BPD).

Q3: Can this compound protect against brain injury in neonatal rats?

A: Research suggests this compound may offer protection against brain white matter damage in neonatal rats following hypoxic-ischemic brain injury and infection. [, ] The proposed mechanism involves the down-regulation of adenosine A1 receptor expression and inhibition of inflammatory responses and apoptosis. [, ]

Q4: What is the molecular structure and formula of this compound?

A4: this compound is a salt formed by combining caffeine and citric acid.

Q5: What are the molecular weight and spectroscopic characteristics of this compound?

A5: Research typically focuses on the pharmacological aspects of this compound rather than in-depth spectroscopic analyses. For detailed information on these characteristics, refer to specialized chemical databases and resources.

A5: The provided research focuses on the clinical applications of this compound in managing AOP. Consequently, it doesn't delve into aspects like material compatibility, catalytic properties, or computational modeling. These areas might be relevant for other applications of this compound and require further investigation.

Q6: Are there specific formulation strategies to enhance the stability, solubility, or bioavailability of this compound?

A6: While the research provided doesn't elaborate on specific formulation strategies for this compound, various approaches can be employed to optimize drug delivery and enhance bioavailability:

Q7: What are the potential long-term effects of this compound exposure in preterm infants?

A: While this compound has shown significant short-term benefits in managing AOP, long-term neurodevelopmental outcomes require further investigation. [, ] Several studies are currently underway to assess the potential long-term effects of caffeine exposure during the neonatal period. [, ]

Q8: Are there specific SHE regulations concerning the manufacturing and handling of this compound for pharmaceutical use?

A8: Yes, stringent SHE regulations and Good Manufacturing Practices (GMP) are in place to ensure the quality, safety, and efficacy of pharmaceuticals, including this compound. These regulations cover all aspects of production, from raw material sourcing to final product distribution.

A8: While these aspects are highly relevant in drug development, the provided research predominantly focuses on the clinical application and safety of this compound in AOP management. Consequently, it doesn't provide in-depth insights into these areas.

Q9: What are the known adverse effects associated with this compound use in preterm infants?

A9: Although generally considered safe, this compound can potentially lead to adverse effects in preterm infants. Some reported side effects include:

- Tachycardia: this compound can increase heart rate, and some studies have reported a higher incidence of tachycardia in infants receiving higher doses. [, , ]

- Feeding Intolerance: Some infants may experience feeding difficulties or intolerance to this compound. [, ]

- Other Side Effects: Less common side effects include restlessness, vomiting, and electrolyte disturbances. [, ]

A9: The provided research doesn't offer detailed information regarding the immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, or biodegradability of this compound. These aspects might be relevant for understanding its broader biological effects and warrant further investigation.

Q10: Are there any alternative treatments to this compound for apnea of prematurity?

A10: While this compound is the current mainstay treatment for AOP, alternative or adjunct therapies have been explored:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)

![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)

![(5S)-1-[(1R,6R)-4,6-Dimethylcyclohex-3-ene-1-carbonyl]-5-(trityloxymethyl)pyrrolidin-2-one](/img/structure/B143724.png)

![[(2S,3R,4S,5R,6R)-6-[[(2R,3R,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B143742.png)